4-[1,3-Bis(4-methoxyphenyl)prop-2-en-1-yl]-2-ethoxy-1,3-dioxolane
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Overview
Description
4-[1,3-Bis(4-methoxyphenyl)prop-2-en-1-yl]-2-ethoxy-1,3-dioxolane is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a dioxolane ring substituted with ethoxy and bis(4-methoxyphenyl)prop-2-en-1-yl groups, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,3-Bis(4-methoxyphenyl)prop-2-en-1-yl]-2-ethoxy-1,3-dioxolane typically involves the reaction of 1,3-bis(4-methoxyphenyl)prop-2-en-1-one with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which subsequently cyclizes to form the dioxolane ring. The reaction conditions often include:
Solvent: Dichloromethane or ethanol
p-Toluenesulfonic acid or sulfuric acidTemperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[1,3-Bis(4-methoxyphenyl)prop-2-en-1-yl]-2-ethoxy-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like thiols or amines replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in ethanol
Substitution: Thiols or amines in the presence of a base like sodium hydride
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Saturated derivatives
Substitution: Thiol or amine-substituted derivatives
Scientific Research Applications
4-[1,3-Bis(4-methoxyphenyl)prop-2-en-1-yl]-2-ethoxy-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 4-[1,3-Bis(4-methoxyphenyl)prop-2-en-1-yl]-2-ethoxy-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-methoxyphenyl)prop-2-en-1-one: A precursor in the synthesis of the target compound, known for its optical properties.
2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: A related compound with similar structural features and biological activities.
3-(4-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one:
Uniqueness
4-[1,3-Bis(4-methoxyphenyl)prop-2-en-1-yl]-2-ethoxy-1,3-dioxolane stands out due to its dioxolane ring, which imparts unique chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
61171-99-1 |
---|---|
Molecular Formula |
C22H26O5 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-[1,3-bis(4-methoxyphenyl)prop-2-enyl]-2-ethoxy-1,3-dioxolane |
InChI |
InChI=1S/C22H26O5/c1-4-25-22-26-15-21(27-22)20(17-8-12-19(24-3)13-9-17)14-7-16-5-10-18(23-2)11-6-16/h5-14,20-22H,4,15H2,1-3H3 |
InChI Key |
TZQWJRVOCCYMEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1OCC(O1)C(C=CC2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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